Cas no 59-53-0 (2-acetamido-3-methyl-3-sulfanyl-butanoic acid)

2-acetamido-3-methyl-3-sulfanyl-butanoic acid structure
59-53-0 structure
Product Name:2-acetamido-3-methyl-3-sulfanyl-butanoic acid
CAS No:59-53-0
MF:C7H13NO3S
MW:191.248020887375
MDL:MFCD00004855
CID:371973
PubChem ID:27372
Update Time:2025-04-19

2-acetamido-3-methyl-3-sulfanyl-butanoic acid Chemical and Physical Properties

Names and Identifiers

    • Valine,N-acetyl-3-mercapto-
    • ACETYL-DL-PENICILLAMINE, N-(RG)(CALL)
    • N-ACETYL-DL-PENICILLAMINE
    • (+/-)-2-acetylamino-2-carboxy-1,1-dimethylethanethiol
    • (+/-)-N-acetylpenicillamine
    • ACETYL-DL-PENICILLAMINE,N
    • N-acetyl-3-mercapto-,DL-Valine
    • N-ACETYL-3-MERCAPTOVALINE
    • N-Acetyl-DL-penicilamine
    • N-acetyl-DL-penicillinamine
    • usafhj-2
    • n-acetylpenicillamine
    • n-acetyl-d,l-penicillamine
    • 2-acetamido-3-methyl-3-sulfanyl-butanoic acid
    • 2-N-Boc-3-(4-Bromo-phenyl)-2-methylaminomethyl-propionicacid
    • 2-Acetamido-3-mercapto-3-methylbutanoic acid
    • 90580-84-0
    • DL-Valine, N-acetyl-3-mercapto-
    • Z239134016
    • N-ACETYLPENICILLAMINE [MI]
    • Q27271126
    • CHEMBL1225
    • EN300-39455
    • N-Acetyl-3-sulfanylvaline
    • NSC92752
    • FT-0661328
    • BRN 2327356
    • P18093
    • MFCD00078887
    • NSC28039
    • Valine, N-acetyl-3-mercapto-, DL-
    • HY-W060216
    • NS00014886
    • N-ACETYLPENICILLAMINE, DL-
    • 2-acetamido-3-methyl-3-sulfanylbutanoic acid
    • NSC 92752
    • NS00085928
    • DL-N-acetylpenicillamine
    • DTXSID90870390
    • EINECS 200-434-2
    • AKOS016901002
    • NSC-28039
    • N-Acetyl-3-mercapto-DL-valine
    • CS-0052070
    • N-ACETYL PENICILLAMINE
    • MNNBCKASUFBXCO-UHFFFAOYSA-N
    • N-Acetyl-3-sulfanylvaline #
    • SCHEMBL521764
    • AKOS002434089
    • 2-(acetylamino)-3-mercapto-3-methylbutanoic acid
    • 59-53-0
    • MFCD00004855
    • SY344147
    • Valine, N-acetyl-3-mercapto-
    • N-ACETYLPENICILLAMINE, (+/-)-
    • AS-11387
    • NSC-92752
    • USAF HJ-2
    • 8WNQ1H4H9T
    • SB74492
    • FT-0629812
    • NSC 28039
    • UNII-8WNQ1H4H9T
    • DB-255602
    • MDL: MFCD00004855
    • Inchi: 1S/C7H13NO3S/c1-4(9)8-5(6(10)11)7(2,3)12/h5,12H,1-3H3,(H,8,9)(H,10,11)
    • InChI Key: MNNBCKASUFBXCO-UHFFFAOYSA-N
    • SMILES: SC(C)(C)C(C(=O)O)NC(C)=O

Computed Properties

  • Exact Mass: 191.06200
  • Monoisotopic Mass: 191.061614
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 197
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: -1
  • Tautomer Count: 2
  • Topological Polar Surface Area: 69.2
  • XLogP3: 0.1

Experimental Properties

  • Color/Form: Crystalline, easily deliquescent
  • Density: 1.2684 (rough estimate)
  • Melting Point: 183-189℃
  • Boiling Point: 392.7±37.0 °C at 760 mmHg
  • Flash Point: 191.3±26.5 °C
  • Refractive Index: 1.6370 (estimate)
  • PSA: 105.20000
  • LogP: 0.67500
  • Solubility: Soluble in water.
  • Vapor Pressure: 0.0±1.9 mmHg at 25°C

2-acetamido-3-methyl-3-sulfanyl-butanoic acid Security Information

  • Signal Word:warning
  • Hazard Statement: H303+H313+H333
  • Warning Statement: P264+P280+P305+P351+P338+P337+P313
  • WGK Germany:3
  • Safety Instruction: S22-S24/25
  • FLUKA BRAND F CODES:10-23
  • RTECS:YV9380000
  • Safety Term:S24/25
  • Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-acetamido-3-methyl-3-sulfanyl-butanoic acid Pricemore >>

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